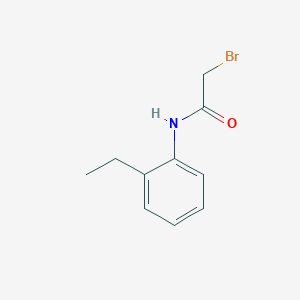
2-Bromo-N-(2-ethylphenyl)acetamide
Vue d'ensemble
Description
2-Bromo-N-(2-ethylphenyl)acetamide is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(2-ethylphenyl)acetamide can be represented by the InChI code:1S/C10H12BrNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- Leuckart Synthesis and Pharmacological Assessment: Novel acetamide derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, were synthesized. These compounds, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, exhibited potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Specific derivatives displayed activities comparable to standard drugs due to the presence of bromo and other functional groups (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation
- Chemoselective Acetylation of 2-Aminophenol: The study explored the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This involved the chemoselective monoacetylation of 2-aminophenol using various acyl donors, showcasing the significance of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018).
Metabolism Studies
- Metabolism of Chloroacetamide Herbicides: The metabolism of various acetamide herbicides, including 2-chloro-N-(2-ethyl-6-methyl-phenyl)-acetamide, was studied in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential risks of acetamide-based herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis and Biological Assessment: This study involved the synthesis of acetamide derivatives, including 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, using microwave-promoted condensation. The antimicrobial activities of these compounds were evaluated, demonstrating their potential in developing new therapeutic agents (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Anticancer Drug Synthesis
- Synthesis and Molecular Docking of Anticancer Drugs: N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized through a sequence of reactions, was investigated for its anticancer activity. The study underscores the significance of acetamide derivatives in cancer drug development (Sharma et al., 2018).
Safety And Hazards
When handling 2-Bromo-N-(2-ethylphenyl)acetamide, it’s important to take precautions. These include avoiding contact with skin, eyes, or clothing, and not breathing in dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. It should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
2-bromo-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDOBLJVWWXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(2-ethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





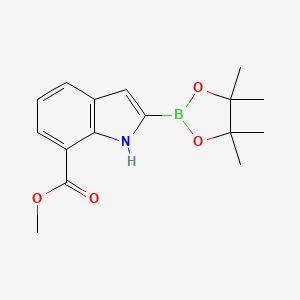
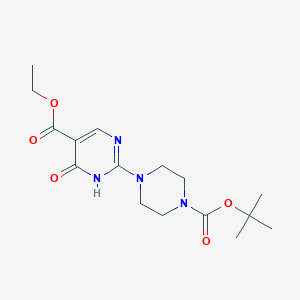



![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)

![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)
![N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine](/img/structure/B1393493.png)
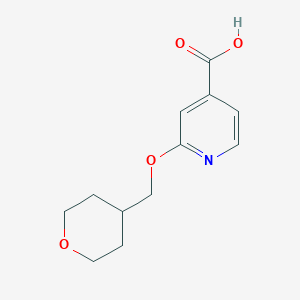
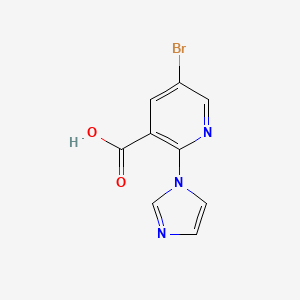
![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1393498.png)